2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzimidazole moieties
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The compound formation involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
The compound is part of the imidazo[1,2-a]pyridines class, which is known to have significant biological and therapeutic value . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Result of Action
Compounds in the imidazo[1,2-a]pyridines class, to which this compound belongs, are known to have varied medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole typically involves a multi-step process. One common method starts with the reaction of 2-aminopyridine with α-bromoketones to form 3-bromoimidazo[1,2-a]pyridine . This intermediate is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Substitution: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in solvents like ethyl acetate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole has several scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S/c1-10-5-6-11-12(8-10)20-16(19-11)22-9-13-15(17)21-7-3-2-4-14(21)18-13/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKRZCKBSSQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=CC=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.